
2-(3-Bromo-5-chlorophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Bromo-5-chlorophenyl)acetaldehyde” is a chemical compound with the CAS Number: 1263282-93-4 . It has a molecular weight of 233.49 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name of the compound is “2-(3-bromo-5-chlorophenyl)acetaldehyde” and its InChI Code is "1S/C8H6BrClO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Bromo-5-chlorophenyl)acetaldehyde” is a powder with a molecular weight of 233.49 . It is stored at -10 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, density, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Reactions
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde and related compounds have been explored in various chemical synthesis processes. For instance, Kulibekov and Gorban (1963) investigated the reaction of acetaldehyde bis-2-chloroethyl acetal with phenylmagnesium bromide, leading to the synthesis of acetaldehyde diphenethyl acetal (Kulibekov & Gorban, 1963).
- Idriss et al. (1995) studied the reactions of acetaldehyde on CeO2 and CeO2-Supported Catalysts, contributing to understanding oxidation, reduction, or carbon-carbon bond formation reactions (Idriss et al., 1995).
Biological and Environmental Research
- In biological research, Rideout et al. (1986) developed a sensitive method for the assay of blood acetaldehyde using 2-diphenylacetyl-1,3-indandione-1-azine derivative, showcasing its importance in clinical chemistry (Rideout, Lim & Peters, 1986).
- Koudjonou et al. (2008) investigated the formation of halogenated acetaldehydes, including chloral hydrate, in drinking water, highlighting the environmental impact of these compounds (Koudjonou, Lebel & Dabeka, 2008).
Pharmaceutical and Catalytic Applications
- Popat et al. (2004) discussed the synthesis and biological activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, indicating potential pharmaceutical applications of related compounds (Popat, Nimavat, Kachhadia & Joshi, 2004).
- Arai et al. (2008) utilized a Pd/WO(3) photocatalyst for the complete oxidation of acetaldehyde under light irradiation, demonstrating its use in catalytic processes (Arai, Horiguchi, Yanagida, Gunji, Sugihara & Sayama, 2008).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZNJDUPKSYIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenyl)acetaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

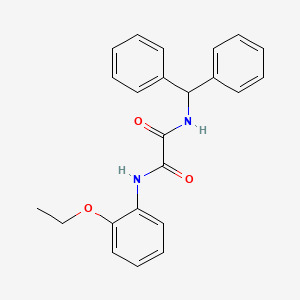

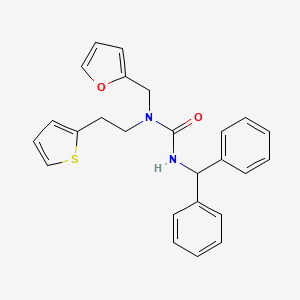
![2-Chloro-1-[3-(1-propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2676352.png)
![Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate](/img/structure/B2676353.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2676354.png)
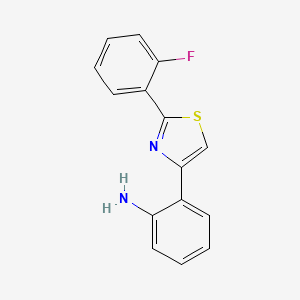
![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)
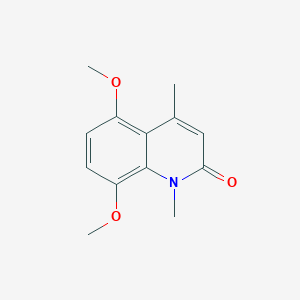
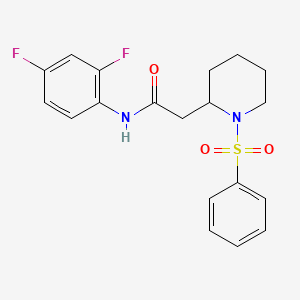
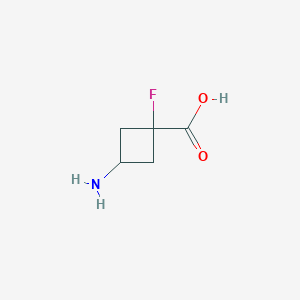

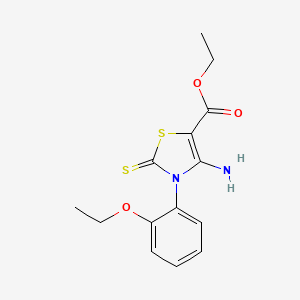
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)